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molecular formula C8H12N2O B1359440 6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 1100750-13-7

6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No. B1359440
M. Wt: 152.19 g/mol
InChI Key: BRZLVJBUJXQPJN-UHFFFAOYSA-N
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Patent
US09394317B2

Procedure details

Add boron tribromide (1.24 mL; 2.0 equiv; 13.14 mmoles) to a solution of 6-methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 g; 1.0 equiv; 6.57 mmoles) in dichloromethane (40 mL) dropwise and stir at ambient temperature for 4 hours. Add water (10 mL) and stir for 20 minutes, then concentrate the mixture. Add methanol (20 mL) and load the solution onto an scx ion-exchange column. Purify the product by eluting with methanol followed by 2M ammonia in methanol to give 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol (0.908 g; 80% yield), which crystallizes upon standing. MS (m/z): 139 (M+1).
Quantity
1.24 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C[O:6][CH:7]1[CH2:12][N:11]2[CH:13]=[CH:14][N:15]=[C:10]2[CH2:9][CH2:8]1.O>ClCCl>[N:15]1[CH:14]=[CH:13][N:11]2[CH2:12][CH:7]([OH:6])[CH2:8][CH2:9][C:10]=12

Inputs

Step One
Name
Quantity
1.24 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
1 g
Type
reactant
Smiles
COC1CCC=2N(C1)C=CN2
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at ambient temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrate the mixture
CUSTOM
Type
CUSTOM
Details
Purify the product
WASH
Type
WASH
Details
by eluting with methanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N=1C=CN2C1CCC(C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.908 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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